molecular formula C5H13N2O+ B1262447 5-Ammoniopentanamide

5-Ammoniopentanamide

Cat. No.: B1262447
M. Wt: 117.17 g/mol
InChI Key: OTIAVLWNTIXJDO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopentanamide (IUPAC name: 5-aminovaleramide; molecular formula: C₅H₁₂N₂O; molecular weight: 116.16 g/mol) is a nitrogen-containing compound derived from L-lysine metabolism . It is enzymatically synthesized via the oxidative decarboxylation of L-lysine catalyzed by the bifunctional flavoenzyme L-lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813 . This reaction produces both 5-aminopentanamide (via imino acid decarboxylation) and 5-aminopentanoic acid (via keto acid decarboxylation), depending on reaction conditions such as the presence of hydrogen peroxide (H₂O₂) .

5-Aminopentanamide has gained attention in metabolomics due to its role as a biomarker. In osteosarcoma, elevated serum levels of this compound correlate with lung metastasis, demonstrating an area under the curve (AUC) value of 0.92 when combined with 13(S)-HpOTrE (FA 18:3 + 2O) . Its accumulation is linked to dysregulated lysine metabolism and immune responses in cancer progression .

Properties

Molecular Formula

C5H13N2O+

Molecular Weight

117.17 g/mol

IUPAC Name

(5-amino-5-oxopentyl)azanium

InChI

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)/p+1

InChI Key

OTIAVLWNTIXJDO-UHFFFAOYSA-O

Canonical SMILES

C(CC[NH3+])CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Aminopentanamide and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Biosynthetic Pathway Biological Role/Disease Association Key References
5-Aminopentanamide C₅H₁₂N₂O 116.16 L-LOX/MOG-mediated L-lysine decarboxylation Biomarker for osteosarcoma metastasis
5-Aminopentanoic acid C₅H₁₁NO₂ 117.15 Decarboxylation of keto acid intermediate Intermediate in lysine catabolism
4-Aminobutanamide C₄H₁₀N₂O 102.13 L-LOX/MOG-mediated L-ornithine decarboxylation Similar enzymatic mechanism to 5-aminopentanamide
Cadaverine C₅H₁₄N₂ 102.18 Lysine decarboxylation via lysine decarboxylase Polyamine involved in cell proliferation
5-Amino-2-oxopentanoate C₅H₉NO₃ 131.13 Oxidative deamination of lysine Keto acid in lysine degradation pathways

Key Differences:

Enzymatic Specificity: 5-Aminopentanamide and 4-aminobutanamide are both products of L-LOX/MOG but differ in substrate specificity (L-lysine vs. L-ornithine) and chain length . 5-Aminopentanoic acid is generated under oxidative conditions (H₂O₂ presence), while 5-aminopentanamide forms in the absence of additional H₂O₂ .

Biological Roles: Cadaverine, a diamine, is critical for bacterial growth and eukaryotic cell signaling, unlike 5-aminopentanamide, which lacks polyamine functionality . 5-Amino-2-oxopentanoate is a keto acid intermediate, contrasting with the amide group in 5-aminopentanamide, which enhances its stability in serum .

Functional Analogs in Disease Context

Methionine sulfoxide (C₅H₁₁NO₂S; molecular weight: 165.21 g/mol) frequently co-occurs with 5-aminopentanamide in metastatic osteosarcoma. While structurally unrelated, both metabolites serve as biomarkers for disease progression, with methionine sulfoxide reflecting oxidative stress and 5-aminopentanamide indicating lysine pathway dysregulation .

Metabolic Pathway Context

  • Lysine Degradation: 5-Aminopentanamide is a minor branch product in lysine catabolism, competing with dominant pathways like cadaverine synthesis and saccharopine-mediated degradation .
  • Enzyme Kinetics: L-LOX/MOG exhibits dual activity: it produces 5-aminopentanamide (oxidative decarboxylation) and 5-aminopentanoic acid (hydrolytic deamination), with reaction specificity modulated by H₂O₂ .

Research Implications

Its structural analogs, such as 4-aminobutanamide, may offer insights into substrate-enzyme interactions for drug development. Future studies should explore its mechanistic role in immune evasion and therapeutic targeting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ammoniopentanamide
Reactant of Route 2
5-Ammoniopentanamide

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